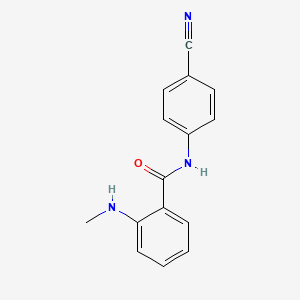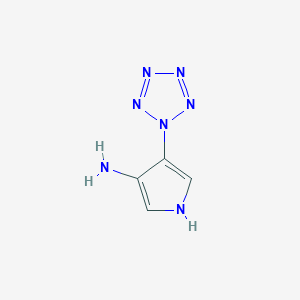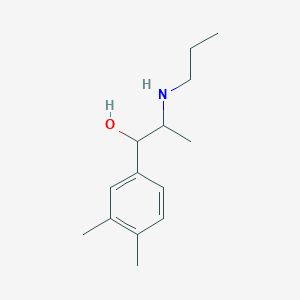
N-(4-cyanophenyl)-2-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and a methylamino group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-(methylamino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanobenzoic acid and 2-aminobenzamide.
Amidation Reaction: The 4-cyanobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (Et₃N) to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyanophenyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-(methylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-cyanophenyl)-2-aminobenzamide
- N-(4-cyanophenyl)-2-(dimethylamino)benzamide
- N-(4-cyanophenyl)-2-(ethylamino)benzamide
Uniqueness
N-(4-cyanophenyl)-2-(methylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
712309-26-7 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-17-14-5-3-2-4-13(14)15(19)18-12-8-6-11(10-16)7-9-12/h2-9,17H,1H3,(H,18,19) |
Clave InChI |
SFSUEGZDNMTQPL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)

![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)



![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)


![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
